molecular formula C16H19N3O2 B4440284 N-cyclohexyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-cyclohexyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4440284
M. Wt: 285.34 g/mol
InChI Key: KUEYVDIRGJWTGD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a compound that belongs to the quinazolinone family, a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and have been the subject of extensive synthetic efforts aimed at developing new therapeutic agents.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the cyclization of anthranilic acid derivatives or the condensation of isatoic anhydride with amines. Specific methods for synthesizing quinazolinone derivatives include the aminolysis of activated acids and alkylation processes. These methods have been utilized to produce compounds with significant anticancer and antibacterial activities, highlighting the synthetic versatility and potential of quinazolinone derivatives for drug development (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of various substituents on the quinazolinone core significantly influences the compound's biological activities and physicochemical properties. NMR, LC-MS, and EI-MS analyses are common techniques used to determine the structures of these compounds, providing detailed insights into their molecular configurations (Berest et al., 2011).

Chemical Reactions and Properties

Quinazolinone derivatives participate in various chemical reactions, including aminolysis, alkylation, and cyclization, to introduce different functional groups. These reactions are crucial for modulating the biological activities of the synthesized compounds. The reactivity of quinazolinone derivatives towards different reagents opens avenues for designing compounds with targeted properties for specific applications (Berest et al., 2011).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinazolinone core. These properties are essential for understanding the compound's behavior in biological systems and its formulation into dosage forms.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the quinazolinone skeleton. These properties play a significant role in the compound's mechanism of action and its interaction with biological targets.

For further reading and to explore more about the specific studies and analyses related to quinazolinone derivatives, refer to the following sources:

  • Synthesis and biological activity of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides: (Berest et al., 2011).
  • Synthesis of 2-amino-7,8-dihydro-6(5H)-quinazolinone, 2,4-diamino-7,8-dihydro-6(5H)-quinazolinone, 5,6,7,8-tetrahydro-2,6-quinazoline-diamine and 5,6,7,8-tetrahydro-2,4,6-quinazolinetriamine derivatives: (Marinko et al., 2000).

properties

IUPAC Name

N-cyclohexyl-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYVDIRGJWTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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